2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a structurally complex small molecule characterized by a pyrazole-piperidine-nicotinonitrile scaffold. Its synthesis typically involves multi-step organic reactions, including condensation and coupling steps, to assemble the pyrazole, piperidine, and nicotinonitrile moieties.
Properties
IUPAC Name |
2-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-26-20(14-19(25-26)16-6-3-2-4-7-16)22(28)27-12-9-18(10-13-27)29-21-17(15-23)8-5-11-24-21/h2-8,11,14,18H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDWZWPUVJQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Coupling with Nicotinonitrile: The final step involves the coupling of the piperidine-pyrazole intermediate with nicotinonitrile using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. Compounds similar to 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile have shown promising results against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell signaling pathways .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. Studies indicate that compounds with similar structural features exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anti-inflammatory Effects
Inflammation-related diseases are a major health concern, and compounds like 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may possess anti-inflammatory properties. Research into related pyrazole compounds has shown their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Case Study 1: Anticancer Activity
A study published in 2022 investigated the anticancer effects of a series of pyrazole derivatives, including those structurally related to 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. The results demonstrated that these compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and triggering apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring may bind to active sites on enzymes, inhibiting their activity, while the piperidine and nicotinonitrile moieties may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on pharmacological and biochemical properties derived from analogous scaffolds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Analogues: The pyrazole moiety in the compound resembles WIN 55212-2, an aminoalkylindole cannabinoid agonist. However, the nicotinonitrile group introduces steric and electronic differences that may alter receptor binding specificity .
Binding Affinity: Unlike HU 210, which shows sub-nanomolar affinity for CB1, the compound’s bulky pyrazole-piperidine-nicotinonitrile scaffold may hinder CB1/CB2 binding, favoring alternative targets (e.g., kinases).
Functional Activity: While cannabinoid receptor ligands like CP 55,940 modulate cAMP accumulation via Gᵢ/o coupling , the compound’s functional profile remains uncharacterized. Its nitrile group could confer reactivity or hydrogen-bonding interactions distinct from classical cannabinoids.
Research Findings and Limitations
Pharmacological Data Gaps:
- No direct binding or functional data for the compound are available in the provided evidence. Its comparison relies on structural parallels to cannabinoid ligands (e.g., pyrazole/indole cores) and kinase inhibitors (nicotinonitrile motif).
- Experimental validation (e.g., X-ray crystallography using SHELX or receptor-binding assays) is required to confirm its target specificity and mechanism.
Biological Activity
The compound 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile , a derivative of pyrazole, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article reviews the biological activity of the specified compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole moiety linked to a piperidine and a nitrile group. The synthesis typically involves multi-step organic reactions, focusing on the formation of the pyrazole ring followed by functionalization with piperidine and subsequent modifications to introduce the nitrile group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibitory activity against cancer cell lines such as HeLa and A549. The mechanism often involves the inhibition of specific kinases or cellular pathways crucial for tumor growth.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have demonstrated that certain derivatives exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin in various animal models.
Analgesic Effects
Compounds related to 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile have also been tested for analgesic activity, showing promise in reducing pain responses in rodent models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are involved in inflammatory processes.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and leading to downstream effects that contribute to its therapeutic benefits.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anti-inflammatory Study : A study assessed a series of pyrazole compounds for their ability to reduce carrageenan-induced edema in mice, revealing significant reductions comparable to standard treatments .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrazole derivatives against various bacterial strains, demonstrating effective inhibition at low concentrations .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?
Answer:
The compound’s synthesis involves multi-step processes, leveraging condensation reactions and functional group transformations. Key steps include:
- Pyrazole Core Formation : The 1,5-diarylpyrazole core can be synthesized via cyclocondensation of hydrazines with diketones or β-keto esters, as seen in analogous pyrazole derivatives .
- Piperidine Coupling : The piperidin-4-yl-oxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions, requiring careful control of steric hindrance and reaction temperatures .
- Nicotinonitrile Integration : The nicotinonitrile group is typically appended through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, with solvent polarity and catalyst choice (e.g., Pd(PPh₃)₄) critical for yield optimization .
- Carbonyl Linkage : The 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl group is attached via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Key Considerations : Reaction monitoring via TLC or HPLC is essential to avoid side products like over-oxidized intermediates .
Advanced: How can computational chemistry resolve contradictions in reaction mechanisms for nicotinonitrile derivatives?
Answer:
Contradictions in proposed mechanisms (e.g., radical vs. polar pathways) can be addressed using:
- DFT Calculations : To map energy profiles for intermediates, such as the stability of nitrile-containing transition states during substitution reactions .
- Molecular Dynamics Simulations : To assess solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF) used in nicotinonitrile synthesis .
- Docking Studies : For biological applications, docking the compound’s 3D structure (optimized via Gaussian software) into target proteins can clarify discrepancies in activity data across analogs .
Case Study : In , computational analysis of electronic effects from the 4-fluorophenyl group explained variations in cytotoxicity between derivatives .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Critical for confirming the piperidin-4-yl-oxy linkage (δ ~3.5–4.5 ppm for oxy protons) and aromatic pyrazole/nicotinonitrile protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220–2260 cm⁻¹) and carbonyl (C=O ~1680–1720 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for labile groups like the piperidine-carbonyl bond .
Advanced: How can structural modifications address inconsistencies in biological activity data?
Answer:
- SAR Studies : Replace the 1-methyl group on the pyrazole with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on target binding .
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity of the nicotinonitrile moiety, as demonstrated in for improved cytotoxicity .
- Metabolic Stability : Incorporate deuterium at the piperidine α-position to prolong half-life, guided by metabolic profiling using LC-MS/MS .
Basic: What purification strategies are optimal for this compound?
Answer:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate nitrile-containing byproducts .
- Recrystallization : Ethanol/water mixtures (7:3) are effective for removing unreacted starting materials due to differential solubility .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities, particularly for the chiral piperidine center .
Advanced: What experimental designs mitigate challenges in studying the compound’s stability?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the nitrile group) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions, focusing on the carbonyl-piperidine bond’s susceptibility to hydrolysis .
- Compatability Testing : Evaluate excipient interactions in formulation studies by monitoring changes in melting points (DSC) and crystallinity (PXRD) .
Basic: How is the compound’s solubility profile determined, and what solvents are recommended?
Answer:
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, PEG-400). The compound’s logP (~3.5) suggests moderate hydrophobicity, favoring DMSO for in vitro assays .
- Co-solvency : For aqueous solutions, employ 10–20% β-cyclodextrin to enhance solubility via inclusion complexation .
Advanced: How can isotopic labeling aid in metabolic pathway elucidation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
